molecular formula C17H15N3O4S B1230580 N-(1,3-benzodioxol-5-yl)-3-ethyl-5-methyl-4-oxo-6-thieno[2,3-d]pyrimidinecarboxamide

N-(1,3-benzodioxol-5-yl)-3-ethyl-5-methyl-4-oxo-6-thieno[2,3-d]pyrimidinecarboxamide

Cat. No.: B1230580
M. Wt: 357.4 g/mol
InChI Key: OZWVGXILNZHMJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-yl)-3-ethyl-5-methyl-4-oxo-6-thieno[2,3-d]pyrimidinecarboxamide is an organosulfur heterocyclic compound, an organonitrogen heterocyclic compound and an organic heterobicyclic compound.

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis of Novel Pyrido and Thieno Derivatives : The synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems, including derivatives of N-(1,3-benzodioxol-5-yl)-3-ethyl-5-methyl-4-oxo-6-thieno[2,3-d]pyrimidinecarboxamide, has been explored. These syntheses involve the preparation of key compounds and derivatives with potential applications in various chemical and biological domains (Bakhite, Al‐Sehemi, & Yamada, 2005).

Biological Activity

Potential in Cancer Therapy

  • Antitumor Agents : Compounds structurally related to this compound have been studied for their potential as antitumor agents. Their synthesis and biological evaluation indicate promising applications in cancer therapy, showcasing their ability to inhibit tumor growth in various cell lines (Kadah, 2016).

Enzyme Inhibition and Drug Design

Properties

Molecular Formula

C17H15N3O4S

Molecular Weight

357.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-ethyl-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide

InChI

InChI=1S/C17H15N3O4S/c1-3-20-7-18-16-13(17(20)22)9(2)14(25-16)15(21)19-10-4-5-11-12(6-10)24-8-23-11/h4-7H,3,8H2,1-2H3,(H,19,21)

InChI Key

OZWVGXILNZHMJF-UHFFFAOYSA-N

SMILES

CCN1C=NC2=C(C1=O)C(=C(S2)C(=O)NC3=CC4=C(C=C3)OCO4)C

Canonical SMILES

CCN1C=NC2=C(C1=O)C(=C(S2)C(=O)NC3=CC4=C(C=C3)OCO4)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-benzodioxol-5-yl)-3-ethyl-5-methyl-4-oxo-6-thieno[2,3-d]pyrimidinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(1,3-benzodioxol-5-yl)-3-ethyl-5-methyl-4-oxo-6-thieno[2,3-d]pyrimidinecarboxamide
Reactant of Route 3
N-(1,3-benzodioxol-5-yl)-3-ethyl-5-methyl-4-oxo-6-thieno[2,3-d]pyrimidinecarboxamide
Reactant of Route 4
N-(1,3-benzodioxol-5-yl)-3-ethyl-5-methyl-4-oxo-6-thieno[2,3-d]pyrimidinecarboxamide
Reactant of Route 5
N-(1,3-benzodioxol-5-yl)-3-ethyl-5-methyl-4-oxo-6-thieno[2,3-d]pyrimidinecarboxamide
Reactant of Route 6
N-(1,3-benzodioxol-5-yl)-3-ethyl-5-methyl-4-oxo-6-thieno[2,3-d]pyrimidinecarboxamide

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